molecular formula C14H16N2S B015134 DI-[2-(4-Pyridyl)ethyl]sulfide CAS No. 96985-43-2

DI-[2-(4-Pyridyl)ethyl]sulfide

Cat. No.: B015134
CAS No.: 96985-43-2
M. Wt: 244.36 g/mol
InChI Key: HMVWDRBTNXIJIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide typically involves the oxidative dimerization of 4-thiopyridine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired disulfide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative dimerization processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like ethanol or acetone for recrystallization and purification .

Chemical Reactions Analysis

Types of Reactions

DI-[2-(4-Pyridyl)ethyl]sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DI-[2-(4-Pyridyl)ethyl]sulfide is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of DI-[2-(4-Pyridyl)ethyl]sulfide involves its ability to form disulfide bonds with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of proteins, making it a valuable tool in proteomics research. The compound targets thiol groups and can modulate various biochemical pathways by affecting protein conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dipyridyl disulfide
  • 2,2’-Dithiodipyridine
  • 4-Pyridine thiol

Uniqueness

DI-[2-(4-Pyridyl)ethyl]sulfide is unique due to its specific structure, which allows it to form stable disulfide bonds with thiol groups. This property makes it particularly useful in studying protein interactions and modifications, setting it apart from other similar compounds .

Biological Activity

DI-[2-(4-Pyridyl)ethyl]sulfide, with the molecular formula C14H16N2S, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant research findings.

This compound is characterized by its ability to form disulfide bonds with thiol groups in proteins. This interaction is crucial as it can alter protein structure and function, thereby influencing various biochemical pathways. The compound is soluble in common organic solvents such as dichloromethane, dimethylformamide, and methanol, which facilitates its use in laboratory settings.

  • Disulfide Bond Formation : The primary mechanism involves the formation of stable disulfide bonds with thiol groups in proteins.
  • Protein Interaction Modulation : By altering protein conformation, this compound can modulate enzyme activity and signal transduction pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have shown that derivatives containing pyridine moieties possess considerable antimicrobial activity. For instance, compounds with a 4-pyridyl group have demonstrated effective antibacterial properties against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from <3.09 to 500 µg/mL .

Case Studies

  • Antioxidant Efficacy : A study compared the antioxidant activities of several pyridine derivatives, revealing that those with 4-pyridyl substituents exhibited remarkable DPPH radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Screening : In a comparative analysis of various pyridine derivatives, this compound was included as a benchmark for assessing antimicrobial efficacy against a range of pathogens. Results indicated significant activity against both bacterial and fungal strains, highlighting its potential as a lead compound in drug development .

Data Tables

Activity Type Compound MIC (µg/mL) Reference
AntimicrobialThis compound< 500
Antioxidant4-Pyridyl derivativesVaries (high)

Properties

IUPAC Name

4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVWDRBTNXIJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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